molecular formula C11H13NO3 B14316455 1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene CAS No. 112082-99-2

1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene

Katalognummer: B14316455
CAS-Nummer: 112082-99-2
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: ZAKUJLIUBAXITN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by a benzene ring substituted with a nitro group (NO2) and a propan-2-yloxyethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-{1-[(propan-2-yl)oxy]ethenyl}benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position of the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The propan-2-yloxyethenyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, metal hydrides.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-Amino-4-{1-[(propan-2-yl)oxy]ethenyl}benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carbonyl compounds.

Wissenschaftliche Forschungsanwendungen

1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the propan-2-yloxyethenyl group can undergo various chemical transformations. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methoxy-4-{1-[(propan-2-yl)oxy]ethenyl}benzene: Similar structure but with a methoxy group instead of a nitro group.

    1-{1-[(Propan-2-yl)oxy]ethenyl}-4-propylbenzene: Similar structure but with a propyl group instead of a nitro group.

    4-{1-[(Propan-2-yl)oxy]ethenyl}benzonitrile: Similar structure but with a nitrile group instead of a nitro group.

Uniqueness

1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene is unique due to the presence of both a nitro group and a propan-2-yloxyethenyl group on the benzene ring

Eigenschaften

CAS-Nummer

112082-99-2

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

1-nitro-4-(1-propan-2-yloxyethenyl)benzene

InChI

InChI=1S/C11H13NO3/c1-8(2)15-9(3)10-4-6-11(7-5-10)12(13)14/h4-8H,3H2,1-2H3

InChI-Schlüssel

ZAKUJLIUBAXITN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=C)C1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.